molecular formula C15H20N4OS B4177684 1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

Cat. No.: B4177684
M. Wt: 304.4 g/mol
InChI Key: NWNREZFTOBJNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a useful research compound. Its molecular formula is C15H20N4OS and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea is 304.13578245 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-ethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic compound belonging to the thiourea class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H20N4OS
  • Molecular Weight : 292.41 g/mol
  • CAS Number : 851453-19-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, potentially affecting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at particular receptors, influencing cellular signaling.
  • Antimicrobial Activity : Thioureas are known for their antimicrobial properties, which may be relevant for treating infections caused by resistant bacteria.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial : Demonstrated activity against various bacterial strains and fungi.
  • Antitumor : Potential efficacy in inhibiting tumor growth through enzyme inhibition and modulation of signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInhibits cell proliferation in cancer cell lines
Enzyme InhibitionModulates activity of farnesyltransferase

Case Studies and Research Findings

Several studies have investigated the biological activity of thiourea derivatives, including this compound:

  • Antimicrobial Efficacy :
    A study demonstrated that thiourea derivatives exhibit significant antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens. The minimum inhibitory concentrations (MICs) were found to be promising compared to standard antibiotics .
  • Antitumor Activity :
    Research indicated that compounds similar to this compound showed potent antitumor effects in vitro. For instance, a related compound inhibited farnesyltransferase with an IC50 value indicating strong potential for cancer therapy .
  • Mechanistic Insights :
    Investigations into the mechanism revealed that the compound could disrupt cellular signaling pathways critical for cancer cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other thiourea derivatives:

Compound NameAntimicrobial ActivityAntitumor Activity
1-(4-methoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thioureaModerateHigh
1-(4-chlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thioureaLowModerate
1-(4-nitrophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thioureaHighLow

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-2-20-14-6-4-13(5-7-14)18-15(21)17-8-3-10-19-11-9-16-12-19/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNREZFTOBJNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.